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Compound of Interest

Compound Name:
1-(4-methoxyphenyl)-2-(piperazin-

1-yl)ethan-1-one

CAS No.: 438487-09-3

Cat. No.: B362398

Get Quote

Chemical Class:

-Aminoketones (Phenacyl Piperazines) Primary Application: Pharmacophore Building Block &
CNS Active Ligand Precursor

Executive Summary & Chemical Identity
The compound

-(1-piperazinyl)-4'-methoxyacetophenone (also known as 1-(4-methoxyphenyl)-2-(1-
piperazinyl)ethanone) represents a "privileged structure" in medicinal chemistry. It combines an
electron-rich aromatic ketone (4-methoxyacetophenone) with a saturated nitrogen heterocycle
(piperazine) via a methylene linker.

This scaffold serves as a critical intermediate in the synthesis of psychotropic agents (targeting

5-HT/Dopamine receptors), antifungal azoles, and sigma receptor ligands. Its reactivity is

defined by the electrophilic carbonyl group and the nucleophilic secondary amine at the

piperazine N4 position, making it an ideal "linker" module for fragment-based drug discovery

(FBDD).
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Physicochemical Profile
Property Value / Characteristic

IUPAC Name
1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-

one

Molecular Formula
ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

Molecular Weight 234.30 g/mol

pKa (Calc) ~8.5 (Piperazine N1), ~4.5 (Piperazine N4)

LogP 1.2 – 1.5 (Lipophilic, CNS penetrant)

H-Bond Donors/Acceptors 1 Donor (N-H), 3 Acceptors (N, O, O)

Stability
Free base is air-sensitive (forms carbonates);

Store as HCl salt.

Synthetic Architecture & Mechanism
The synthesis of this class requires a biphasic strategy: activation of the acetophenone

precursor followed by a controlled nucleophilic substitution.

Core Reaction Pathway (DOT Visualization)
The following diagram illustrates the conversion of 4-methoxyacetophenone to the target

scaffold, highlighting the critical intermediate state.
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Caption: Sequential synthesis pathway emphasizing the critical bromination intermediate and

the divergence toward bis-alkylated impurities if stoichiometry is uncontrolled.

Detailed Experimental Protocols
As a Senior Scientist, I recommend the NBS (N-Bromosuccinimide) route over elemental

bromine for Step 1 due to higher regioselectivity and safety, although the

route is described for scale-up contexts.

Protocol A: Synthesis of -Bromo-4'-
methoxyacetophenone
Objective: Create the electrophilic phenacyl halide. Safety Warning:

-Bromoketones are potent lachrymators. Work exclusively in a fume hood.

Dissolution: Dissolve 4'-methoxyacetophenone (15.0 g, 100 mmol) in Glacial Acetic Acid (50

mL) or Acetonitrile (100 mL).

Bromination:

Method A (NBS): Add NBS (17.8 g, 100 mmol) and p-Toluenesulfonic acid (p-TsOH, 0.1

eq) as a catalyst. Reflux for 2-3 hours.

Method B (

): Add

(16.0 g, 100 mmol) dropwise at 0°C. The decolorization of bromine indicates reaction
progress.

Quenching: Pour the mixture into ice-cold water (300 mL). The product will precipitate as a

solid.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane

(1:1).

Yield Target: >85%[1][2][3]
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QC Check:

NMR (CDCl3) should show a singlet at

~4.4 ppm (

).

Protocol B: Nucleophilic Substitution with Piperazine
Objective: Install the piperazine ring while preventing bis-alkylation. Critical Insight: To obtain

the mono-substituted product, you must use a large excess of piperazine (3-5 equivalents). If

1:1 stoichiometry is used, the secondary amine of the product will react with another equivalent

of bromoketone, forming the symmetric dimer.

Preparation: Dissolve Anhydrous Piperazine (25.8 g, 300 mmol, 3.0 eq) in THF (100 mL) or

Acetone. Add

(13.8 g, 100 mmol) as an acid scavenger.

Addition: Dissolve the

-bromo intermediate (22.9 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the
piperazine solution at 0°C over 60 minutes.

Why? High local concentration of piperazine ensures the bromide reacts with free

piperazine rather than the product.

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System:

DCM/MeOH 9:1).

Workup:

Filter off inorganic salts (

, Excess

).

Evaporate the solvent.[2][3]
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Resuspend residue in water and extract with Ethyl Acetate (3x).

Purification:

The excess piperazine remains in the aqueous phase or can be sublimed.

Convert the crude oil to the Dihydrochloride salt by adding 2M HCl in ether. The salt is

stable and non-hygroscopic.

Recrystallization:[3][4] Isopropanol/Ethanol.

Pharmacological Applications & Signaling
This scaffold acts as a "privileged linker" in neuropharmacology. The distance between the

aromatic ring and the basic nitrogen (2 carbon atoms + carbonyl) mimics the pharmacophore of

biogenic amines.

Target Receptors
5-HT (Serotonin) Receptors: The 4-methoxy group mimics the 5-hydroxy of serotonin.

Derivatives often show affinity for

and

.

Sigma (

) Receptors: Phenacyl piperazines are classic high-affinity ligands for

receptors, involved in modulation of calcium signaling and neuroprotection.

Antifungal Activity: When the piperazine N4 is substituted with an imidazole or triazole via a

linker, the molecule inhibits CYP51 (Lanosterol 14

-demethylase).

Signaling Interaction Map (DOT Visualization)
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Caption: Pharmacological interaction network showing the scaffold's pleiotropic effects on CNS

and fungal targets.

Quantitative Data Summary
The following table summarizes the reactivity and physical data relevant for handling and

derivatization.

Parameter Experimental Value Notes

Melting Point (HCl Salt) 215 - 218 °C
Sharp melting point indicates

high purity.

NMR Shift (

-CH2)
3.7 - 3.9 ppm (Singlet)

Diagnostic peak. Shifts

downfield if N is quaternized.

IR Carbonyl Stretch 1675 - 1685 Lower than typical ketones due

to conjugation with 4-OMe.

Solubility (Free Base) DCM, EtOAc, DMSO Poor water solubility.

Solubility (HCl Salt) Water, Methanol Good for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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